2-DECALONE

Overview

Description

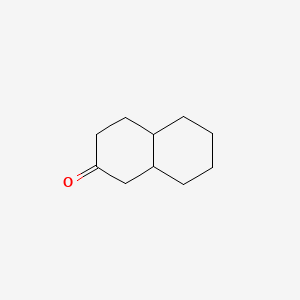

Chemical Structure and Properties 2-DECALONE (IUPAC name: octahydro-2(1H)-naphthalenone) is a bicyclic ketone with the molecular formula C₁₀H₁₆O (average mass: 152.23 g/mol) . It features a fully hydrogenated naphthalene ring system, existing in two stereoisomeric conformations: cis and trans (Figure 1). The compound’s stability and reactivity arise from its saturated bicyclic framework and ketone functional group .

Synthesis Industrial production involves catalytic hydrogenation of naphthalenone using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under high-pressure hydrogen (10–50 atm) and elevated temperatures (50–150°C) . Continuous flow reactors are employed for scalability, ensuring high yields (>90%) and purity .

Preparation Methods

Hydrogenation of Naphthalenone

The most common and industrially relevant method for preparing 2-decalone is the catalytic hydrogenation of naphthalenone. This process involves the reduction of the unsaturated ketone (naphthalenone) to the saturated bicyclic ketone (this compound).

- Catalysts: Palladium on carbon (Pd/C) and platinum oxide (PtO2) are frequently used catalysts.

- Reaction Conditions:

- Temperature: Typically between 50°C and 150°C.

- Pressure: Hydrogen gas pressure ranges from 10 to 50 atmospheres.

- Process: The reaction is conducted under high-pressure hydrogen gas, where the double bonds in the naphthalenone ring system are fully hydrogenated to yield this compound.

- Continuous flow reactors are often employed for industrial production, allowing precise control of temperature, pressure, and catalyst exposure.

- This method results in high yields and purity, making it suitable for commercial synthesis.

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Pd/C, PtO2 | Catalyst choice affects rate |

| Temperature | 50°C – 150°C | Higher temp increases rate |

| Hydrogen Pressure | 10 – 50 atm | Higher pressure enhances saturation |

| Reactor Type | Batch or continuous flow | Continuous preferred industrially |

This route is well-established and forms the backbone of this compound synthesis in both research and industrial settings.

Lithium-Ammonia Reduction of 4-Alkyl-Δ1(9)-2-Octalones

A notable alternative method involves the lithium-ammonia reduction of specially substituted octalones, specifically 4-alkyl-Δ1(9)-2-octalones. This approach offers stereochemical control and can yield both cis- and trans-fused this compound isomers.

- Starting Materials: 4-alkyl-Δ1(9)-2-octalones, prepared via conjugate addition of organocuprate reagents to cross-conjugated dienones.

- Reduction Conditions:

- Lithium metal in liquid ammonia is used as the reducing agent.

- The reaction proceeds with high stereoselectivity, often favoring the cis-fused this compound isomers in this method.

- Stereochemical Outcomes: The reduction produces a higher proportion (13-35%) of cis-fused this compound compared to traditional alkali metal-ammonia reductions that favor trans isomers.

- Conjugate addition of lithium dialkylcuprates (e.g., lithium dimethyl-, divinyl-, or diisopropylcuprate) to dienones yields octalones with axial alkyl groups.

- Reaction optimization includes the use of additives like lithium bromide to improve yields with certain cuprates.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Conjugate Addition | Lithium dialkylcuprate + dienone | Regio- and stereoselective formation of octalones |

| Reduction | Li / NH3 (liquid ammonia) | Produces cis- and trans-2-decalone isomers |

| Catalyst/Modifiers | Additives like LiBr for improved yields | Enhances reactivity of bulkier cuprates |

This method is particularly valuable for synthesizing stereochemically defined this compound derivatives and is supported by detailed mechanistic studies.

Conjugate Addition Followed by Catalytic Hydrogenation

In some synthetic sequences, conjugate addition of organometallic reagents to dienones is followed by catalytic hydrogenation to yield this compound derivatives.

- Step 1: Addition of organocuprate reagents to cross-conjugated dienones to introduce alkyl substituents regio- and stereoselectively.

- Step 2: Hydrogenation of the resulting octalones using catalysts like tris(triphenylphosphine)chlororhodium or Pd/C to saturate double bonds and form this compound derivatives.

This two-step approach allows for structural diversification and fine-tuning of stereochemistry in this compound compounds.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Stereochemical Control | Industrial Applicability | Yield/Purity Notes |

|---|---|---|---|---|---|---|

| Hydrogenation of Naphthalenone | Naphthalenone | Pd/C, PtO2, H2 gas | 50-150°C, 10-50 atm H2 | Moderate | High | High yield, high purity |

| Lithium-Ammonia Reduction | 4-Alkyl-Δ1(9)-2-octalones | Li, NH3 | Liquid ammonia, low temp | High (cis/trans control) | Limited to research scale | Moderate yield, stereoselective |

| Conjugate Addition + Hydrogenation | Cross-conjugated dienones | Organocuprates, Pd/C, Rh catalyst | Varies; room temp to reflux | High | Research scale | Good yield, allows functionalization |

Research Findings and Mechanistic Insights

- The hydrogenation method is straightforward and scalable, but stereochemical control is limited.

- Lithium-ammonia reduction offers enhanced stereochemical selectivity, particularly favoring cis-fused this compound, which is less common in other methods.

- The conjugate addition step is regio- and stereoselective due to steric and electronic factors, favoring attack on the less hindered face of the dienone.

- Mechanistic studies suggest that the geometry of the protonation transition state during lithium-ammonia reduction is crucial for stereochemical outcomes, with ongoing debate about pyramidal vs trigonal transition states.

Chemical Reactions Analysis

Types of Reactions: 2-DECALONE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthalenone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of this compound can lead to the formation of fully saturated hydrocarbons.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst at elevated temperatures.

Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Naphthalenone derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated naphthalenone derivatives.

Scientific Research Applications

2-DECALONE has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a model compound in studying hydrogenation reactions.

Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-DECALONE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its structural analogs .

Comparison with Similar Compounds

2-DECALONE is compared to structurally analogous bicyclic ketones, focusing on molecular features , reactivity , and biological activity .

Table 1: Structural and Functional Comparison

| Compound | Structure Type | Molecular Formula | Key Features | Biological Activity | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | Fully hydrogenated bicyclic ketone | C₁₀H₁₆O | Saturated naphthalene ring; cis/trans isomers | Antimicrobial, anticancer | Stable under oxidation; undergoes substitution at ketone site |

| α-Tetralone | Partially hydrogenated bicyclic ketone | C₁₀H₁₀O | One aromatic ring; monocyclic ketone | Limited antimicrobial activity | Prone to electrophilic aromatic substitution; less stable |

| trans-1-Decalone | Bicyclic ketone | C₁₀H₁₆O | Isomeric variation (1-position ketone) | Moderate antimicrobial activity | Similar hydrogenation pathways but lower regioselectivity |

| 2-Indanone | Smaller bicyclic ketone | C₉H₈O | Fused cyclopentane-benzenoid system | Used in polymer synthesis | Reactive in aldol condensations |

Key Differences

Hydrogenation Degree :

- This compound’s fully saturated ring enhances stability and reduces susceptibility to oxidation compared to α-Tetralone, which retains aromaticity .

- This structural difference impacts applications: this compound is preferred in high-temperature reactions, whereas α-Tetralone is used in electrophilic substitutions .

Biological Activity :

- This compound demonstrates broad-spectrum antimicrobial activity (MIC: 12.5 µg/mL against E. coli) due to its ability to disrupt bacterial lipid membranes .

- α-Tetralone shows weaker activity (MIC: >50 µg/mL), likely due to reduced membrane interaction efficiency .

Stereochemical Influence :

- The cis isomer of this compound exhibits higher anticancer potency (IC₅₀: 8.2 µM against HeLa cells) than the trans isomer (IC₅₀: 22.4 µM), attributed to enhanced cellular uptake .

Synthetic Utility: this compound serves as a chiral building block in asymmetric synthesis, enabling access to terpenoids and steroids . 2-Indanone, with a smaller bicyclic structure, is favored in polymer chemistry but lacks the stereochemical versatility of this compound .

Table 2: Reactivity in Catalytic Hydrogenation

| Compound | Catalyst (Pd/C) Efficiency | Yield (%) | Major Byproducts |

|---|---|---|---|

| This compound | 95% | 92 | None detected |

| α-Tetralone | 78% | 85 | Over-reduced decalins |

| trans-1-Decalone | 88% | 89 | Isomeric impurities |

Research Findings and Mechanistic Insights

- Enzyme Interactions : this compound inhibits fatty acid synthase (FASN) by competitively binding to the ketosynthase domain (Kd: 0.45 µM), disrupting lipid biosynthesis in cancer cells .

- Oxidative Stability : Under ambient conditions, this compound resists autoxidation (t₁/₂: 120 days) due to its saturated structure, whereas α-Tetralone degrades within 30 days .

Biological Activity

2-Decalone, a bicyclic ketone, has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on different biological systems, and comparative analysis with similar compounds.

Overview of this compound

Chemical Structure:

this compound is characterized by a bicyclic structure featuring a ketone functional group. Its molecular formula is , and it exists in two conformations: trans and cis. The compound's unique structure contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological systems. Key points include:

- Enzyme Interaction: this compound has been shown to interact with specific enzymes, influencing metabolic pathways. Research indicates that it can serve as a substrate for various polyketide synthases and fatty acid synthases, which are crucial for lipid metabolism .

- Cellular Modulation: The compound may modulate cellular processes through its structural analogs, affecting signal transduction pathways and gene expression.

Antimicrobial Properties

Studies have suggested that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. The mechanisms underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Activity

Research indicates that this compound and its analogs may possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other bicyclic compounds, such as trans-1-decalone and α-tetralone. A summary of their properties is presented in the table below:

| Compound | Structure Type | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Bicyclic | Antimicrobial, Anticancer | Enzyme interaction, cellular modulation |

| Trans-1-Decalone | Bicyclic | Moderate antimicrobial | Substrate for fatty acid synthase |

| α-Tetralone | Bicyclic | Limited antimicrobial | Less effective in enzyme interaction |

Case Studies and Research Findings

Several studies have explored the effects of this compound:

- In Vitro Studies: Research has shown that this compound can be used as a substrate for the E. coli FabG enzyme, demonstrating its role in fatty acid biosynthesis .

- Kinetic Analysis: Inhibition kinetics studies revealed that this compound exhibits substrate specificity for certain polyketide modifying enzymes, highlighting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-DECALONE for reproducibility in academic settings?

- Methodological Answer : To optimize synthesis, systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) and use statistical tools like factorial design or ANOVA to identify critical factors . For reproducibility, document detailed experimental protocols (e.g., purification steps, spectral data for NMR/IR) in alignment with journal guidelines for compound characterization . Validate purity via HPLC or GC-MS, ensuring retention times and spectral matches align with literature .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and purity profiles?

- Methodological Answer : Combine H/C NMR to confirm stereochemistry and functional groups, comparing chemical shifts with published data . Use IR spectroscopy to identify carbonyl stretching frequencies (~1700-1750 cm). For purity, employ GC-MS with non-polar columns (e.g., DB-5) or HPLC with UV detection at 210-220 nm (optimal for ketone absorption) . Report retention indices and spiking experiments to rule out co-eluting impurities .

Q. How should researchers design computational studies to predict this compound’s reactivity in novel reaction systems?

- Methodological Answer : Use density functional theory (DFT) to model transition states and Gibbs free energy profiles for key reactions (e.g., hydrogenation or oxidation). Validate computational parameters (basis sets, solvation models) against experimental data from analogous ketones . Cross-reference results with kinetic isotope effect (KIE) studies or Hammett plots to assess electronic influences .

Advanced Research Questions

Q. How can contradictory data on this compound’s regioselectivity in catalytic hydrogenation be resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies, comparing catalyst types (e.g., Pd/C vs. Raney Ni), solvent systems, and pressure conditions . Perform controlled experiments under standardized conditions, using H-labeling or in-situ FTIR to track intermediate formation. Apply multivariate regression to isolate variables causing discrepancies .

Q. What strategies are effective for elucidating the role of this compound’s conformational flexibility in stereochemical outcomes?

- Methodological Answer : Employ dynamic NMR to study ring-flipping kinetics and NOESY for spatial proximity analysis . Compare computational molecular dynamics (MD) simulations with crystallographic data to map energy barriers for chair-chair transitions. Correlate findings with enantiomeric excess (ee%) in asymmetric synthesis .

Q. How can researchers systematically investigate this compound’s potential as a chiral building block in natural product synthesis?

- Methodological Answer : Use retrosynthetic analysis to identify key disconnections where this compound’s stereochemistry aligns with target molecules (e.g., terpenoids). Screen chiral auxiliaries or organocatalysts in model reactions, quantifying ee% via chiral HPLC . Publish negative results (e.g., failed coupling reactions) to refine synthetic pathways .

Q. What methodologies address gaps in understanding this compound’s environmental stability and degradation pathways?

- Methodological Answer : Perform accelerated aging studies under controlled UV/thermal exposure, analyzing degradation products via LC-QTOF-MS. Use QSAR models to predict biodegradation rates and compare with experimental half-lives . Incorporate isotopic labeling (C) to trace metabolic pathways in microbial assays .

Q. Methodological Frameworks and Pitfalls

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound studies?

- Methodological Answer : Assess feasibility by pre-screening catalyst libraries or computational resources. For novelty, conduct a systematic literature review using Boolean search terms (e.g., "this compound NOT industrial NOT production") across Scopus and Web of Science . Align relevance with funding priorities (e.g., green chemistry) and ethical considerations (e.g., waste minimization) .

Q. What peer-review strategies mitigate bias when interpreting conflicting data on this compound’s applications?

- Methodological Answer : Implement double-blind data analysis, where raw spectra or chromatograms are anonymized before interpretation . Use open-source platforms like GitHub to share datasets and scripts, enabling independent validation of statistical claims .

Q. Tables: Key Data for Methodological Reference

Properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJRKCQQHOWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(=O)CCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862701 | |

| Record name | 2-Decalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4832-17-1 | |

| Record name | 2-Decalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4832-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004832171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4832-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Decalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[4.4.0]decan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.